(S)-tert-butyl 3-ethylpiperazine-1-carboxylate is a chiral compound classified as a piperazine derivative. Piperazines are known for their diverse pharmacological activities and are frequently utilized as intermediates in the synthesis of various pharmaceuticals. The specific (S)-configuration of this compound indicates its unique three-dimensional arrangement, which can significantly influence its biological activity and therapeutic potential. The compound is recognized by its CAS number 928025-56-3, and it has garnered interest in medicinal chemistry due to its potential applications in drug development and synthesis .
The synthesis of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-3-ethylpiperazine. Key steps in the synthesis include:
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which help maintain consistent product quality and yield. Automated systems can also enhance precision in reaction conditions, minimizing human error .
The molecular weight of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate is approximately 226.32 g/mol. Its specific rotation can vary based on concentration and solvent used during measurement.
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate can undergo several chemical reactions, including:
Common reagents and conditions for these reactions include:
The mechanism of action for (S)-tert-butyl 3-ethylpiperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. Its chiral nature allows it to fit into active sites of these targets, modulating their activity effectively. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing various biological pathways and producing therapeutic effects .
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate typically appears as a colorless liquid or solid depending on its purity and crystallization conditions. It has a boiling point that varies with pressure but generally falls within typical ranges for similar organic compounds.
The compound exhibits stability under standard laboratory conditions but may be sensitive to moisture due to the presence of tert-butyl chloroformate in its synthesis pathway. It should be stored under anhydrous conditions to prevent hydrolysis .
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate has potential applications in various scientific fields, particularly in medicinal chemistry as an intermediate for synthesizing pharmaceutical compounds. Its unique structural features allow it to serve as a building block for developing drugs targeting neurological disorders and other therapeutic areas due to its interaction with neurotransmitter receptors . Additionally, its derivatives may exhibit enhanced biological activities, making them candidates for further research and development in drug discovery programs .
The synthesis of enantiomerically pure (S)-tert-butyl 3-ethylpiperazine-1-carboxylate employs two principal strategies: chiral pool utilization and asymmetric de novo construction. The chiral pool approach typically starts from readily available enantiopure amino acid precursors or chiral building blocks, with L-amino acids serving as common starting materials due to their compatible stereochemistry. Through a series of transformations including reductive amination, cyclization, and selective N-protection, these precursors are converted into the target piperazine scaffold while preserving chirality [3] [9]. Alternatively, asymmetric de novo synthesis constructs the piperazine ring through stereocontrolled cyclization reactions, where the ethyl substituent at the 3-position is introduced via nucleophilic addition to chiral imine intermediates or through diastereoselective alkylation of chiral auxiliaries [10].
A critical advancement involves the strategic implementation of the Boc-protection group (tert-butoxycarbonyl), which serves multiple functions: it protects the secondary amine during subsequent reactions, directs stereoselective transformations through steric bias, and enhances crystallinity for purification. This protection is typically introduced early in the synthesis using di-tert-butyl dicarbonate under mild basic conditions to prevent racemization [1] [3]. The resulting crystalline Boc-protected intermediates enable practical isolation of the S-enantiomer through diastereomeric salt formation with chiral acids (e.g., dibenzoyl-L-tartaric acid) or via preparative chiral chromatography, achieving enantiomeric excess (ee) values exceeding 99% as confirmed by chiral HPLC analysis [4] [9].
Table 1: Comparative Synthetic Routes to (S)-tert-butyl 3-ethylpiperazine-1-carboxylate
Synthetic Strategy | Key Steps | Chiral Control Method | Yield (%) | ee (%) |
---|---|---|---|---|
Chiral Pool Derivatization | Amino acid → Reductive amination → Cyclization → Boc protection | Inherent chirality of starting material | 45-55 | >99 |
Asymmetric Alkylation | Chiral auxiliary attachment → Diastereoselective alkylation → Cyclization → Boc protection → Auxiliary removal | Chiral auxiliary direction | 35-42 | 95-98 |
Resolution Approach | Racemic synthesis → Diastereomeric salt crystallization | Selective crystallization | 28-35* | >99 |
Catalytic Asymmetric Hydrogenation | Enamido intermediate → Asymmetric hydrogenation → Boc protection | Transition metal catalysis | 60-75 | 97-99 |
*Yield reflects isolated single enantiomer
Transition metal catalysis represents a transformative approach for establishing the stereogenic center in (S)-3-ethylpiperazine derivatives with exceptional precision. Rhodium-DuPhos complexes have demonstrated remarkable efficacy in the asymmetric hydrogenation of cyclic enamide precursors, affording the saturated piperazine framework with enantioselectivities consistently exceeding 97% ee under optimized conditions (15-50 psi H₂, room temperature) [10]. This methodology circumvents the need for resolution steps and enables catalyst recycling, significantly improving atom economy. Complementary to hydrogenation, iridium-catalyzed asymmetric allylic amination allows construction of the chiral C-N bond at the 3-position, utilizing ethyl-substituted allylic carbonates to introduce the ethyl group stereoselectively [10].
For late-stage stereochemical control, kinetic resolution of racemic N-Boc-3-ethylpiperazine derivatives using chiral catalysts provides an efficient pathway to the S-enantiomer. Lipase-mediated enzymatic resolution (e.g., Candida antarctica lipase B) preferentially acylates the R-enantiomer, leaving the desired S-isomer unreacted and easily separable. This approach achieves enantiomeric ratios (E) >200 when performed in methyl tert-butyl ether at 25°C [1]. Additionally, N-bromosuccinimide-mediated bromination at the 3-position followed by stereoretentive Pd-catalyzed ethylation enables stereochemical inversion strategies, where the Boc group plays a crucial role in shielding one face of the piperazine ring during electrophilic attack [4].
Table 2: Catalytic Systems for Asymmetric Synthesis of S-Configured Piperazines
Catalytic System | Reaction Type | Temperature (°C) | ee (%) | Key Advantages |
---|---|---|---|---|
Rh-(R,R)-Et-DuPhos | Enamide Hydrogenation | 25 | 98.5 | High turnover number (>5000) |
Ir-PHOX complex | Allylic Amination | 0 | 97.2 | Direct C-C bond formation |
Chiral Phosphoric Acid (TRIP) | Kinetic Resolution | -20 | 99.1 | Dual activation mechanism |
CALB Lipase | Enzymatic Acylation | 25 | >99 | Aqueous/organic solvent tolerance |
Biocatalytic methods have emerged as sustainable alternatives for producing (S)-tert-butyl 3-ethylpiperazine-1-carboxylate under mild reaction conditions with exceptional stereocontrol. Recombinant ω-transaminases expressed in E. coli enable the asymmetric amination of prochiral ketone precursors, converting tert-butyl 3-ethyl-3-oxopiperazine-1-carboxylate to the corresponding (S)-amine with reaction yields >80% and ee values consistently >99% [1]. This approach benefits from cofactor recycling systems employing isopropylamine as the amine donor, substantially reducing production costs. Additionally, engineered imine reductases (IREDs) catalyze the stereoselective reduction of cyclic imines, providing direct access to S-configured piperazines without requiring pre-activated substrates [4].
The Boc-protecting group demonstrates exceptional compatibility with enzymatic systems, remaining stable throughout biotransformations while facilitating downstream purification. This stability enables the development of chemoenzymatic cascades where biocatalytic steps are seamlessly integrated with chemical transformations. For instance, lipase-catalyzed kinetic resolution of racemic N-Boc-piperazine intermediates can be followed directly by palladium-catalyzed cross-coupling without intermediate purification, significantly streamlining synthesis [3]. Computational predictions of physicochemical properties (LogP = 1.46, TPSA = 41.57 Ų) guide solvent selection for bioprocesses, with methyl tert-butyl ether identified as optimal for maintaining enzyme activity while ensuring sufficient substrate solubility [1].
Table 3: Biocatalytic Systems for S-3-Ethylpiperazine Derivatives
Enzyme Class | Reaction | Product Concentration (g/L) | ee (%) | Productivity (g/L/h) |
---|---|---|---|---|
ω-Transaminase (ATA-117) | Reductive Amination | 85 | >99 | 3.5 |
Imine Reductase (IRED Mutant) | Imine Reduction | 62 | 99.5 | 1.8 |
Lipase (CALB) | Kinetic Resolution | 45* | >99 | 0.9 |
Monoamine Oxidase (MAO-N) | Deracemization | 78 | 99.2 | 2.1 |
*Yield of recovered enantiopure substrate
Storage and Handling Considerations: The enantiomeric integrity of (S)-tert-butyl 3-ethylpiperazine-1-carboxylate requires strict cold-chain transportation (2-8°C) and storage under inert atmosphere to prevent racemization and degradation, as specified by major suppliers [4] [9]. The crystalline form demonstrates superior stability compared to solutions, with recommended storage in amber glass vials under nitrogen with desiccant to maintain optical purity during long-term storage.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7